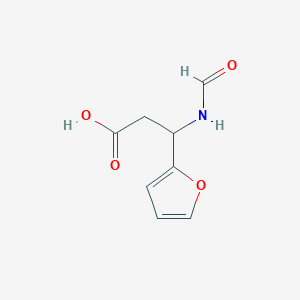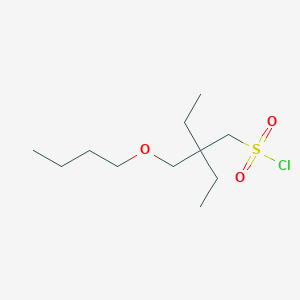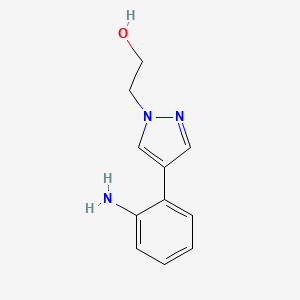
2-(4-(2-Aminophenyl)-1h-pyrazol-1-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(2-Aminophenyl)-1h-pyrazol-1-yl)ethan-1-ol is an organic compound that features a pyrazole ring substituted with an aminophenyl group and an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Aminophenyl)-1h-pyrazol-1-yl)ethan-1-ol typically involves the reaction of 2-aminophenylhydrazine with an appropriate aldehyde or ketone to form the pyrazole ringThe reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and may be carried out in solvents like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(2-Aminophenyl)-1h-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol moiety would yield an aldehyde or carboxylic acid, while substitution reactions could yield various substituted derivatives .
Aplicaciones Científicas De Investigación
2-(4-(2-Aminophenyl)-1h-pyrazol-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-(2-Aminophenyl)-1h-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, potentially inhibiting their activity. The pyrazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Aminophenyl)ethanol: Similar structure but lacks the pyrazole ring.
2-Amino-2-(4-bromophenyl)ethan-1-ol: Contains a bromine atom instead of the pyrazole ring.
4-Aminophenethyl alcohol: Similar structure but lacks the pyrazole ring and ethanol moiety.
Uniqueness
2-(4-(2-Aminophenyl)-1h-pyrazol-1-yl)ethan-1-ol is unique due to the presence of both the pyrazole ring and the aminophenyl group, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C11H13N3O |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
2-[4-(2-aminophenyl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H13N3O/c12-11-4-2-1-3-10(11)9-7-13-14(8-9)5-6-15/h1-4,7-8,15H,5-6,12H2 |
Clave InChI |
YWVHYGLABQOBJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CN(N=C2)CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


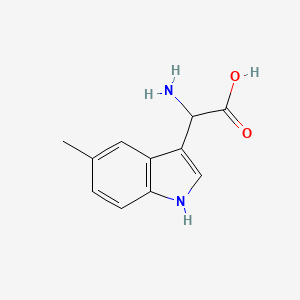
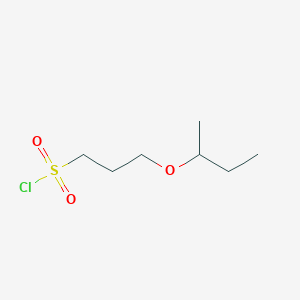
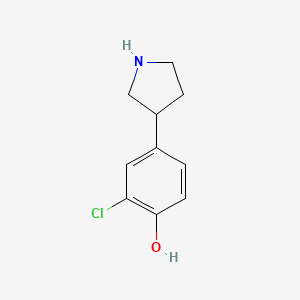
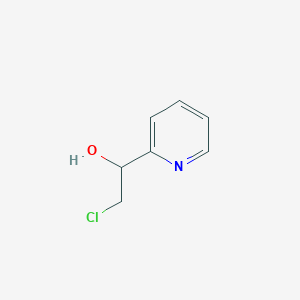
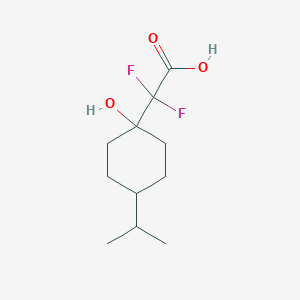

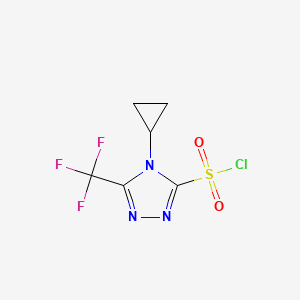
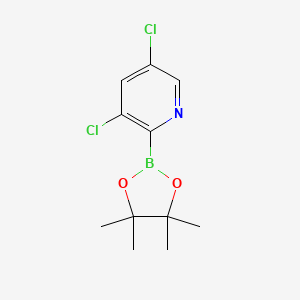
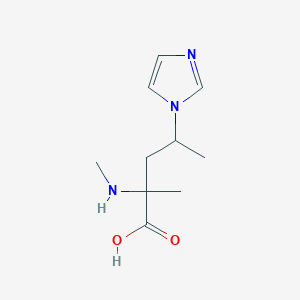
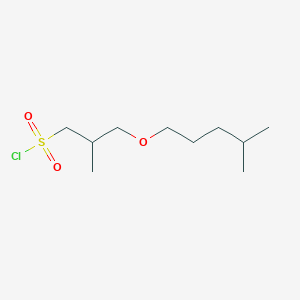
![5-Methyl-1-azabicyclo[2.2.1]heptan-3-onehydrochloride](/img/structure/B13627384.png)
![2'-benzoyl-N,N-diphenyl-[1,1'-biphenyl]-3-amine](/img/structure/B13627385.png)
